N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H10ClN5OS and its molecular weight is 319.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of thiophene carboxamides exhibit significant antimicrobial activities. For instance, studies on various thiophene-based compounds have shown promising antibacterial and antifungal properties. These compounds were synthesized through various chemical reactions and their structures were elucidated using spectroscopic methods. Their antimicrobial efficacy was tested against a range of microbial strains, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of thiophene-based compounds, exploring their potential in various applications. For example, the synthesis of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate has been reported. These MOFs demonstrated efficient luminescence sensing capabilities for environmental contaminants, highlighting their potential in environmental monitoring and pollutant detection (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Anticancer Activity
Research into the anticancer activities of thiophene derivatives has yielded positive results. Certain thiophene-2-carboxamide derivatives have been synthesized and tested for their in vitro cytotoxicity against various cancer cell lines. These studies suggest that thiophene derivatives could play a role in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).
Molecular Interaction Studies
Molecular interaction studies of thiophene derivatives with biological targets have been conducted to understand their mechanism of action. For example, the interaction of a thiophene-based antagonist with the CB1 cannabinoid receptor has been explored, providing insights into the compound's potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Target of Action
For example, thiazole derivatives have been found to have diverse biological activities .
Action Environment
The environment in which a compound acts can greatly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all impact a compound’s action. Some compounds are designed to be more stable under certain conditions, or to be activated only in specific environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-3-5-10(6-4-9)19-12(16-17-18-19)8-15-13(20)11-2-1-7-21-11/h1-7H,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVIPLYHMVDOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.